molecular formula C20H20N2O3 B5364042 1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one

1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No. B5364042
M. Wt: 336.4 g/mol
InChI Key: COAMZDMLFFSERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirooxindole derivative that has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways. These mechanisms of action may contribute to the compound's anticancer and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the replication of various viruses and bacteria. In addition, it has been found to reduce inflammation and oxidative stress, which are implicated in various diseases. These effects may contribute to the compound's potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one in lab experiments is its high purity and stability. This allows for accurate and reproducible results. In addition, the compound has been found to have low toxicity, which is important for in vitro and in vivo experiments. However, one limitation of using this compound is its cost, as it is a complex molecule that requires a specialized synthesis method. This may limit its use in some research applications.

Future Directions

There are many future directions for research on 1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one. One area of interest is its potential as a treatment for neurological disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models. Another area of interest is its potential as a drug delivery system. Studies are needed to optimize its delivery to specific cells and tissues. Finally, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and it has been found to have a range of biochemical and physiological effects. Although its mechanism of action is not fully understood, it has been found to have potential as a therapeutic agent for various diseases. Further research is needed to explore its potential in various research fields.

Synthesis Methods

The synthesis of 1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one involves the reaction of indole-3-carboxaldehyde, 3-hydroxy-2-methylbenzoic acid, and 4-piperidone in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and spirocyclization, to yield the final product. The synthesis method has been optimized to produce high yields of pure compound, which is essential for scientific research applications.

Scientific Research Applications

1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one has been studied for its potential applications in various scientific research fields. It has been found to have anticancer, antiviral, and antibacterial properties. In addition, it has been found to have neuroprotective effects and to be a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential as a drug delivery system, as it can cross the blood-brain barrier and target specific cells.

properties

IUPAC Name

1'-(3-hydroxy-2-methylbenzoyl)spiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-14(5-4-8-17(13)23)18(24)22-11-9-20(10-12-22)15-6-2-3-7-16(15)21-19(20)25/h2-8,23H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAMZDMLFFSERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)N2CCC3(CC2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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